molecular formula C10H6N4 B1295783 Pyrazino[2,3-f]quinoxaline CAS No. 231-23-2

Pyrazino[2,3-f]quinoxaline

Cat. No.: B1295783
CAS No.: 231-23-2
M. Wt: 182.18 g/mol
InChI Key: CVSGFMWKZVZOJD-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f]quinoxaline is a heterocyclic compound that consists of a fused ring system containing both pyrazine and quinoxaline moieties

Mechanism of Action

Target of Action

Pyrazino[2,3-f]quinoxaline (PQ) is a versatile compound with a wide range of applications. It has been used as a π-linker in D–π–A type dyes , and as a photosensitizer in photodynamic therapy . The primary targets of PQ are therefore the light-absorbing molecules and cells in these applications.

Mode of Action

PQ exhibits strong linear absorption within the 400–600 nm range and a desirable two-photon absorption cross section within the 740–1000 nm range . This allows it to absorb light energy effectively and transfer it to other molecules or cells. In photodynamic therapy, for example, PQ can absorb light and transfer the energy to oxygen molecules, producing singlet oxygen .

Biochemical Pathways

Singlet oxygen can cause damage to cells, leading to cell death . This is beneficial in the context of photodynamic therapy, where the goal is to kill cancer cells.

Pharmacokinetics

A water-soluble derivative of pq, pqs-peg5, has been synthesized . This suggests that modifications can be made to improve the solubility and bioavailability of PQ.

Result of Action

The primary result of PQ’s action is the production of singlet oxygen, which can cause cell death . This makes it a valuable tool in photodynamic therapy. Additionally, PQ has been used in dye-sensitized solar cells, where it contributes to a power conversion efficiency of 6.86% .

Action Environment

The action of PQ is influenced by the presence of light, as its primary mode of action involves light absorption Therefore, the efficacy of PQ in applications like photodynamic therapy and solar cells is likely to be influenced by the intensity and wavelength of the light source

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-f]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds. One common method is the reaction of ortho-phenylenediamine with glyoxal under acidic conditions, which leads to the formation of the quinoxaline ring system . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using high-temperature and strong acid catalysts. The use of microwave irradiation and nanoparticle catalysts has also been explored to improve yields and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted this compound derivatives.

Properties

IUPAC Name

pyrazino[2,3-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSGFMWKZVZOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C3=NC=CN=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276634
Record name Pyrazino[2,3-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231-23-2
Record name Pyrazino[2,3-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Pyrazino[2,3-f]quinoxaline?

A1: this compound has the molecular formula C10H6N4 and a molecular weight of 182.19 g/mol. []

Q2: How does the structure of this compound influence its coordination behavior with metal ions?

A2: this compound acts as a multi-modal bridging ligand, meaning it can bind to metal ions through multiple nitrogen atoms. [] The specific binding mode depends on factors like the metal ion, counterion, and solvent used. For instance, with silver(I), it forms three-dimensional frameworks where the ligand bridges [Ag(pyq)]∞ tubes. [] These frameworks can adopt different structures based on the anion size, highlighting the impact of steric effects. [] In contrast, with copper(II) and in the presence of malate ligands, this compound coordinates through two nitrogen atoms to form a mononuclear unit within a larger dinuclear complex. [, ]

Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A3: Both 1H and 13C NMR spectroscopy have been extensively used for structural characterization of this compound and its derivatives. [] These techniques help assign proton and carbon signals, determine substitution patterns, and understand the electronic environment within the molecule. [] For example, selective decoupling experiments and analysis of substituent-induced chemical shifts were crucial for complete spectral assignments. []

Q4: Can you describe the synthesis of this compound derivatives?

A4: Pyrazino[2,3-f]quinoxalines can be synthesized starting from 6-nitroquinoxalines. [, ] These are first converted to 5-amino-6-nitroquinoxalines through amination with hydroxylamine. [, ] Subsequent reduction yields 5,6-diaminoquinoxalines, which upon condensation with suitable α-dicarbonyl compounds, form the desired substituted Pyrazino[2,3-f]quinoxalines. [, ] This synthetic pathway allows for the incorporation of diverse substituents, leading to a library of derivatives.

Q5: How do the electronic properties of this compound affect its behavior in multimetallic complexes?

A5: When incorporated into oxo-centered triruthenium cluster dimers and trimers, the ortho-metallation of this compound significantly impacts the electronic communication between the triruthenium centers. [] This effect is evident through the splitting of redox waves in electrochemical measurements, indicating that the bridging ligand's properties influence the overall electronic structure of the multimetallic assembly. []

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